URMC-099 (3-(1H-indol-5-yl)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridine) is a small-molecule kinase inhibitor developed at the University of Rochester Medical Center. [ [], [] ] It exhibits inhibitory activity against multiple kinases, notably mixed lineage kinase 3 (MLK3), leucine-rich repeat kinase 2 (LRRK2), and FMS-like tyrosine kinase 3 (FLT3). [ [], [], [], [], [], [] ] URMC-099 demonstrates favorable brain penetration characteristics, making it a valuable tool in investigating neurological disorders. [ [], [], [] ] In scientific research, URMC-099 serves as a pharmacological tool to elucidate the roles of these kinases in various cellular processes and disease models.
URMC-099 is a small-molecule inhibitor specifically targeting mixed lineage kinase type 3 (MLK3), a key player in various cellular signaling pathways, particularly those related to inflammation and neuroprotection. This compound was developed through a systematic screening process aimed at identifying effective inhibitors of MLK3, demonstrating significant potency and selectivity. URMC-099 has shown promise in preclinical studies for its neuroprotective and anti-inflammatory properties, particularly in the context of human immunodeficiency virus-associated neurocognitive disorders.
URMC-099 was synthesized at Califia Bio as part of a broader initiative to develop effective MLK3 inhibitors. The compound emerged from a large-scale screening campaign utilizing BioFocus SoftFocus kinase inhibitor libraries, which allowed for the identification of hits with nanomolar potency against MLK3. Subsequent optimization efforts focused on enhancing its pharmacokinetic properties and central nervous system (CNS) penetration capabilities .
URMC-099 is classified as a protein kinase inhibitor, specifically targeting the mixed lineage kinase family. This classification places it within a category of compounds that modulate cellular signaling pathways by inhibiting enzyme activity, thereby influencing various biological processes including inflammation and cell survival.
The synthesis of URMC-099 involves several key steps that optimize its chemical structure for enhanced potency and stability. The compound is based on a pyrrolopyridine scaffold with an aryl piperazine side chain, which contributes to its inhibitory activity against MLK3.
The synthesis process has been documented in detail in multiple studies, emphasizing the iterative nature of drug development where initial compounds are refined through successive rounds of testing and modification .
URMC-099 features a complex molecular structure characterized by:
The three-dimensional structure of URMC-099 has been analyzed using techniques such as X-ray crystallography and NMR spectroscopy, providing insights into its binding interactions with MLK3 and confirming its efficacy as an inhibitor .
URMC-099 primarily functions through competitive inhibition of MLK3, leading to downstream effects on signaling pathways involved in inflammation and neuronal survival. The compound's interactions with MLK3 can be summarized as follows:
The kinetics of URMC-099's interaction with MLK3 have been characterized using enzyme assays that measure changes in phosphorylation levels in the presence of varying concentrations of the inhibitor .
The mechanism by which URMC-099 exerts its effects involves several key processes:
Studies have demonstrated that treatment with URMC-099 leads to improved outcomes in models of inflammation and neurodegeneration, highlighting its potential therapeutic applications .
Relevant data regarding these properties are crucial for formulation development and ensuring bioavailability during therapeutic applications .
URMC-099 has several promising applications in scientific research:
CAS No.: 13561-08-5
CAS No.: 18326-62-0
CAS No.: 18252-46-5
CAS No.: 179461-46-2
CAS No.: 499-09-2
CAS No.: